Chemical Structure Analysis of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
Chemical Structure Analysis of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical framework for the chemical structure analysis of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid, a substituted nicotinic acid derivative of interest in medicinal chemistry and drug development. As a novel molecular entity, rigorous and unambiguous structural confirmation is paramount. This document moves beyond rote procedural descriptions to offer a strategic, field-tested approach, grounding each analytical choice in solid scientific principles. We detail the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to provide orthogonal data points that, in concert, deliver unequivocal structural verification and purity assessment. This whitepaper is intended for researchers, analytical scientists, and drug development professionals who require a self-validating system for the characterization of complex small molecules.
Introduction to the Analyte
1.1 The Significance of Pyridine-3-Carboxylic Acid Scaffolds
Pyridine-3-carboxylic acid, commonly known as nicotinic acid, and its derivatives are privileged scaffolds in pharmacology. Their structural motifs are present in numerous coenzymes and are leveraged by medicinal chemists to develop new therapeutic agents.[1][2] The electronic properties of the pyridine ring and the hydrogen-bonding capabilities of the carboxylic acid group make these molecules versatile building blocks for interacting with biological targets. Modifications to the pyridine ring, such as the introduction of alkoxy side chains, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target affinity.
1.2 Profile: 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid
6-(3-Methoxypropoxy)pyridine-3-carboxylic acid is a specific analog designed to merge the core nicotinic acid scaffold with a flexible, polar side chain at the 6-position. The methoxypropoxy group is anticipated to enhance solubility and potentially introduce new binding interactions. Before any biological or further chemical investigation, establishing its exact chemical structure with absolute certainty is the foundational step. This guide outlines the analytical workflow to achieve this confirmation.
Caption: Structure of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid.
Integrated Analytical Workflow
A robust analytical strategy relies on the convergence of data from multiple, independent techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. Our workflow is designed to first elucidate the molecular structure and then confirm the purity of the synthesized material.
Caption: Workflow for structural confirmation and purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For our target molecule, ¹H NMR will confirm the substitution pattern on the pyridine ring and the integrity of the side chain, while ¹³C NMR will verify the carbon skeleton and the presence of the carbonyl group.
3.1 Predicted ¹H NMR Spectrum & Interpretation
The expected proton signals are key to confirming the structure.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3][4] |
| ~8.8 | Doublet | 1H | Aromatic H (C2-H) | Proton adjacent to the ring nitrogen and ortho to the carboxylic acid group, expected to be the most downfield aromatic proton. |
| ~8.1 | Doublet of Doublets | 1H | Aromatic H (C4-H) | Coupled to both C2-H and C5-H. |
| ~6.8 | Doublet | 1H | Aromatic H (C5-H) | Proton ortho to the electron-donating alkoxy group, expected to be the most upfield aromatic proton. |
| ~4.5 | Triplet | 2H | -O-CH₂ -CH₂- | Methylene group directly attached to the pyridine ring's oxygen, deshielded by the oxygen. |
| ~3.5 | Triplet | 2H | -CH₂-CH₂ -O- | Methylene group adjacent to the terminal ether oxygen. |
| ~3.3 | Singlet | 3H | Methoxy (-OCH₃ ) | Characteristic singlet for a methyl group attached to an oxygen. |
| ~2.1 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Central methylene group of the propoxy chain, split by four neighboring protons. |
3.2 Predicted ¹³C NMR Spectrum & Interpretation
The carbon spectrum complements the proton data, confirming the carbon framework.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~165 - 175 | Carboxylic Acid (-C OOH) | The carbonyl carbon of a carboxylic acid is significantly deshielded.[4] |
| ~163 | Aromatic C (C6) | Carbon attached to the electronegative oxygen of the ether linkage. |
| ~150 | Aromatic C (C2) | Carbon adjacent to the ring nitrogen. |
| ~140 | Aromatic C (C4) | Aromatic CH carbon. |
| ~120 | Aromatic C (C3) | Carbon bearing the carboxylic acid substituent. |
| ~110 | Aromatic C (C5) | Carbon shielded by the electron-donating effect of the alkoxy group. |
| ~68 | -O-C H₂- | Aliphatic carbon attached to the pyridine oxygen. |
| ~65 | -C H₂-O- | Aliphatic carbon attached to the terminal methoxy oxygen. |
| ~59 | Methoxy (-OC H₃) | Typical shift for a methoxy carbon. |
| ~29 | -CH₂-C H₂-CH₂- | Central aliphatic carbon of the propoxy chain. |
3.3 Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal reference.
Mass Spectrometry (MS)
Expertise & Rationale: MS is indispensable for determining the molecular weight of a compound, which provides a direct confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula. Fragmentation patterns observed in the tandem MS (MS/MS) spectrum offer corroborating evidence for the proposed structure by revealing stable substructures.
4.1 Expected Mass Spectrum (ESI-HRMS)
-
Mode: Positive Electrospray Ionization (ESI+) is ideal for this molecule due to the basicity of the pyridine nitrogen.
-
Expected [M+H]⁺: For a molecular formula of C₁₁H₁₅NO₄, the calculated monoisotopic mass is 225.1001 Da. The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 225.1079.
-
Key Fragments (MS/MS of m/z 225.1079):
-
Loss of the propoxy chain: Cleavage of the ether bond could lead to a fragment corresponding to the 6-hydroxypyridine-3-carboxylic acid cation.
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Cleavage within the side chain: Fragmentation of the methoxypropoxy group can yield characteristic daughter ions.
-
4.2 Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent, typically the mobile phase used for chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Chromatography: Inject a small volume (1-5 µL) onto a short C18 column. A rapid gradient can be used to elute the compound of interest into the mass spectrometer.
-
Mass Spectrometry Acquisition:
-
Acquire data in positive ion mode.
-
Perform a full scan (MS1) over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.
-
Perform data-dependent acquisition (DDA) to trigger MS/MS fragmentation scans on the most intense ion detected in the MS1 scan (which should be our target m/z).
-
-
Data Analysis: Use the instrument's software to determine the accurate mass of the parent ion and propose an elemental composition. Analyze the fragmentation pattern to confirm structural motifs.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For our target compound, IR will provide definitive evidence for the carboxylic acid and the ether linkages, which are key structural features.
5.1 Interpreting the IR Spectrum
The presence of the following characteristic absorption bands would confirm the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[5] |
| ~2950 | C-H stretch | Aliphatic | C-H bonds of the methoxypropoxy side chain. |
| ~1710 (strong) | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group.[6] |
| ~1600, ~1470 | C=C, C=N stretch | Aromatic Ring | Vibrations associated with the pyridine ring. |
| ~1250, ~1100 | C-O stretch | Ether & Carboxylic Acid | Asymmetric and symmetric stretching of the C-O bonds in the ether linkage and the carboxylic acid. |
5.2 Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: While spectroscopic methods define the structure, chromatography is the gold standard for assessing its purity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. For drug development professionals, confirming purity is as critical as confirming identity.
6.1 Method Development Strategy
-
Technique: Reversed-phase HPLC (RP-HPLC) is the method of choice.[7]
-
Stationary Phase: A C18 column is a versatile and robust starting point.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent is optimal.
-
Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., ~260-270 nm).
6.2 Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a stock solution of the sample in diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and gradient pump.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Data Synthesis and Final Confirmation
The definitive structural confirmation of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid is achieved when all data from these orthogonal techniques are in complete agreement.
| Technique | Finding | Confirmation |
| HRMS | [M+H]⁺ ion at m/z 225.1079 | Confirms elemental composition of C₁₁H₁₅NO₄. |
| FTIR | Broad O-H (~3000), Strong C=O (~1710), C-O (~1100-1250) cm⁻¹ | Confirms presence of carboxylic acid and ether functional groups. |
| ¹H NMR | Correct number of signals, integrations, chemical shifts, and splitting patterns. | Confirms the complete proton framework, including ring substitution and side chain structure. |
| ¹³C NMR | Correct number of signals and chemical shifts. | Confirms the carbon skeleton and carbonyl group. |
| HPLC | Single major peak with >95% area. | Confirms the purity of the analyzed sample. |
By systematically applying this multi-technique workflow, a researcher can have the highest degree of confidence in the identity and quality of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid, enabling its seamless progression into further research and development activities.
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir - ACS Publications. [Link]
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed. [Link]
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FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]
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FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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